Synthesis and Isotopic Labeling of Aztreonam-d6: A Technical Guide
Synthesis and Isotopic Labeling of Aztreonam-d6: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Aztreonam-d6, a deuterated analog of the monobactam antibiotic Aztreonam. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, and analytical properties.
Introduction to Aztreonam
Aztreonam is a synthetic monocyclic beta-lactam antibiotic effective against a wide spectrum of gram-negative aerobic pathogens, including Pseudomonas aeruginosa.[1][2] Originally isolated from Chromobacterium violaceum, its unique monobactam structure confers resistance to many beta-lactamases, making it a valuable therapeutic agent against resistant bacterial strains.[1][2] Aztreonam-d6 is a stable isotope-labeled version of Aztreonam, where six hydrogen atoms on the gem-dimethyl group of the side chain are replaced with deuterium.[3][4][5] This labeling makes it an ideal internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.[3]
Mechanism of Action: Inhibition of Cell Wall Synthesis
The bactericidal effect of Aztreonam stems from its ability to inhibit the synthesis of the bacterial cell wall.[2] It specifically targets and binds with high affinity to Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase enzyme in gram-negative bacteria.[1][6][7] PBP3 is responsible for the final step of peptidoglycan synthesis, which involves cross-linking glycan strands to form the rigid cell wall.[6][7][8]
By binding to PBP3, Aztreonam acylates the active site serine residue, forming a stable covalent complex that inactivates the enzyme.[8][9] This inactivation prevents the cross-linking of the peptidoglycan, leading to the formation of a defective cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell filamentation, lysis, and ultimately, bacterial death.[1][6][10]
Proposed Synthesis of Aztreonam-d6
The labeling in Aztreonam-d6 is located on the two methyl groups of the 2-carboxy-2-propoxyimino side chain.[3][5] The synthesis therefore requires a deuterated precursor for this moiety, such as deuterated 2-hydroxyisobutyric acid. This can be synthesized from acetone-d6. The deuterated side chain is then activated and coupled with the azetidinone core, followed by deprotection steps.
Experimental Protocols
The following are proposed, detailed methodologies for the key stages of Aztreonam-d6 synthesis, adapted from established procedures for Aztreonam.[11][12]
Synthesis of the Deuterated Side Chain Precursor
The synthesis begins with the creation of the core deuterated side chain.
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Preparation of 2-Hydroxyisobutyric acid-d6 from Acetone-d6:
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Acetone-d6 is treated with potassium cyanide in an aqueous solution to form the corresponding cyanohydrin.
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The resulting cyanohydrin is then hydrolyzed under acidic conditions (e.g., with hydrochloric acid) to yield 2-hydroxyisobutyric acid-d6.
-
-
Formation of the Activated Side Chain (e.g., TAEM-d6 analog):
-
The deuterated 2-hydroxyisobutyric acid is converted into an aminooxy derivative.
-
This is then condensed with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid.
-
The resulting acid is then converted to an active ester, for example, a benzothiazole-2-yl-thiolester, to facilitate coupling with the azetidinone nucleus. This activated side chain is analogous to TAEM ((Z)-2-(2-Aminothiazole-4-yl)-2-(t-butoxycarbonyl)-isopropoxyimino acetic acid, benzothiazole-2-yl-thiolester) used in non-deuterated synthesis.
-
Coupling and Deprotection
This phase involves the assembly of the final molecule.
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Coupling of the Deuterated Side Chain with the Aztreonam Nucleus:
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The Aztreonam nucleus, (3S,4S)-3-Amino-4-methyl-2-oxo-azetidine-1-sulfonic acid, is dissolved in a suitable organic solvent with a base (e.g., triethylamine).
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The activated deuterated side chain (from step 4.1.2) is added to the solution.
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The reaction mixture is stirred at room temperature until the coupling is complete, forming a protected version of Aztreonam-d6 (e.g., t-Butyl Aztreonam-d6).
-
-
Deprotection to Yield Aztreonam-d6:
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The protecting group (e.g., t-butyl ester) is removed from the coupled product.
-
This is typically achieved by hydrolysis with an aqueous acid, such as hydrochloric acid or trifluoroacetic acid, at an elevated temperature (e.g., 60-70 °C).[11]
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The final product, Aztreonam-d6, is then isolated and purified, often through crystallization.
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Quantitative Data
The following tables summarize key quantitative data for Aztreonam-d6.
Table 1: Physicochemical Properties
| Property | Aztreonam | Aztreonam-d6 |
| Molecular Formula | C₁₃H₁₇N₅O₈S₂ | C₁₃H₁₁D₆N₅O₈S₂ |
| Molecular Weight | 435.44 g/mol [3] | 441.47 g/mol [4][5][13] |
| CAS Number | 78110-38-0[13] | 1127452-94-1[3][4][5][13] |
| Appearance | White solid | White solid |
Table 2: Analytical Specifications
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [3] |
| Chemical Purity (HPLC) | >95% | [13] |
| Exact Mass | 441.08951534 Da | [14] |
| Solubility | Slightly soluble in DMSO & Methanol | [3] |
Conclusion
The synthesis of Aztreonam-d6 is a multi-step process that hinges on the successful preparation of a deuterated side-chain precursor, which is subsequently coupled to the core azetidinone ring. While a definitive published protocol is not available, a robust synthetic strategy can be proposed based on established chemical principles for the non-labeled parent compound. The resulting Aztreonam-d6 serves as a critical analytical tool for researchers, enabling precise quantification in complex biological matrices and furthering the study of this important antibiotic.
References
- 1. picmonic.com [picmonic.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Aztreonam-d6 - CAS - 1127452-94-1 | Axios Research [axios-research.com]
- 5. clearsynth.com [clearsynth.com]
- 6. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 7. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Aztreonam [pdb101.rcsb.org]
- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]
- 12. CN103044415A - Synthesis method for aztreonam - Google Patents [patents.google.com]
- 13. Aztreonam-d6 | CAS 1127452-94-1 | LGC Standards [lgcstandards.com]
- 14. Aztreonam-d6 | C13H17N5O8S2 | CID 25218154 - PubChem [pubchem.ncbi.nlm.nih.gov]
